ML418: A Technical Guide to its Discovery and Chemical Synthesis
ML418: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of ML418, a potent and selective blocker of the Kir7.1 potassium channel. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this ion channel.
Introduction
ML418 is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, which is encoded by the KCNJ13 gene.[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are expressed in various tissues, including the brain, eye, kidney, and uterus.[1] Their dysfunction has been implicated in several pathological conditions, making them a promising target for therapeutic intervention.[3][4] ML418 emerged from a lead optimization program as a sub-micromolar pore blocker of Kir7.1 with excellent selectivity over other Kir channels and favorable pharmacokinetic properties for in vivo studies.[1][2][5]
Discovery of ML418
The discovery of ML418 was a multi-step process that began with a high-throughput screen to identify inhibitors of the Kir7.1 channel.
High-Throughput Screening and Identification of VU714
A fluorescence-based high-throughput screen of a 5,230-compound library led to the identification of VU714 as a potent and selective inhibitor of a mutant form of the Kir7.1 channel (Kir7.1-M125R).[1] VU714 was subsequently confirmed as an authentic inhibitor of the wild-type Kir7.1 channel.[1]
Lead Optimization and Structure-Activity Relationship (SAR)
While potent, VU714 possessed high lipophilicity (clogP = 5.83), which could lead to off-target effects and metabolic liabilities.[1] A medicinal chemistry campaign was initiated to improve the compound's properties. The structure-activity relationship (SAR) exploration focused on modifying the right-hand portion of the VU714 scaffold to reduce lipophilicity while maintaining or improving potency.[1] This effort led to the synthesis and evaluation of numerous analogs. A key finding was that replacing the benzyl (B1604629) moiety with a simple methyl group resulted in a compound with similar potency and lower lipophilicity.[1] Further optimization of the core structure culminated in the identification of ML418.
Caption: Structure-Activity Relationship (SAR) leading from VU714 to ML418.
Chemical Synthesis
The chemical synthesis of ML418 involves a multi-step process. While detailed, step-by-step protocols are often proprietary, the general synthetic route can be inferred from published literature. The synthesis of ML418 and its precursor, VU714, involves standard organic chemistry reactions to construct the core quinoline (B57606) scaffold and append the necessary functional groups.[1]
Biological Activity and Quantitative Data
ML418 exhibits sub-micromolar potency for Kir7.1 and significant selectivity over other Kir channel subtypes. Its biological activity has been characterized using various in vitro and in vivo assays.
Potency and Selectivity
The inhibitory activity of ML418 against a panel of Kir channels was determined using thallium flux assays and electrophysiology.
| Channel | IC50 (µM) | Selectivity vs. Kir7.1 |
| Kir7.1 | 0.31 | - |
| Kir1.1 | >30 | >97-fold |
| Kir2.1 | >30 | >97-fold |
| Kir2.2 | >30 | >97-fold |
| Kir2.3 | >30 | >97-fold |
| Kir3.1/3.2 | >30 | >97-fold |
| Kir4.1 | >30 | >97-fold |
| Kir6.2/SUR1 | 1.3 - 1.9 | ~4 to 6-fold |
Data compiled from multiple sources.[1][3]
Pharmacokinetic Properties
In vivo pharmacokinetic studies of ML418 were conducted in mice following intraperitoneal (IP) administration.
| Parameter | Value |
| Dose | 30 mg/kg (IP) |
| Cmax | 0.20 µM |
| Tmax | 3 hours |
| Brain:Plasma Kp | 10.9 |
Data obtained from in vivo studies in mice.[1][2][5][6]
Mechanism of Action
ML418 acts as a pore blocker of the Kir7.1 channel.[1][4] Site-directed mutagenesis studies on the precursor compound, VU714, identified glutamate (B1630785) 149 and alanine (B10760859) 150 in the channel pore as critical determinants for its blocking activity.[1][2][5] Molecular modeling suggests that ML418 binds within the inner vestibule of the channel pore, just below the selectivity filter, sterically occluding the ion conduction pathway.[1][4]
Caption: Mechanism of Kir7.1 inhibition by ML418.
Experimental Protocols
The characterization of ML418 involved several key experimental techniques.
Thallium Flux Assay
This fluorescence-based assay is a surrogate for potassium ion movement and was used for the high-throughput screening and selectivity profiling.
Principle: The assay measures the influx of thallium (Tl+), a potassium ion mimetic, into cells expressing the Kir channel of interest. The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye. Inhibitors of the channel will block Tl+ influx, resulting in a decrease in the fluorescent signal.
General Protocol:
-
Cells expressing the target Kir channel are plated in multi-well plates.
-
The cells are loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., ML418) is added to the wells at various concentrations.
-
A solution containing Tl+ is added to initiate the influx.
-
The change in fluorescence over time is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a logistical equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to directly measure the ion currents through the Kir7.1 channel and to confirm the inhibitory effect of ML418.
Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential and the measurement of the ionic currents flowing across the entire cell membrane.
General Protocol:
-
Cells expressing Kir7.1 are cultured on coverslips.
-
A coverslip is placed in a recording chamber on the stage of a microscope.
-
A glass micropipette filled with an appropriate intracellular solution is brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a specific voltage, and the resulting current is recorded.
-
ML418 is applied to the cell at various concentrations, and the dose-dependent inhibition of the Kir7.1 current is measured.
Caption: Experimental workflow for the discovery and validation of ML418.
Conclusion
ML418 represents a significant advancement in the development of selective pharmacological tools to study the function of the Kir7.1 potassium channel.[1][2][5] Its discovery through a systematic process of high-throughput screening and lead optimization has yielded a potent, selective, and CNS-penetrant molecule with demonstrated in vivo activity.[1][2][3] This technical guide provides a summary of the key data and methodologies related to the discovery and characterization of ML418, which should serve as a valuable resource for researchers in the field.
References
- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the Ion Channel Kir7.1 and Implications for its Function in Normal and Pathophysiologic States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
